BenchChemオンラインストアへようこそ!

(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine

Chiral chromatography Enantioselective synthesis Optical purity

(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is a chiral primary allylic amine with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. It is classified as a benzenemethanamine derivative, specifically (αS)-4-(1,1-dimethylethoxy)-α-ethenylbenzenemethanamine.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13054082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)C(C=C)N
InChIInChI=1S/C13H19NO/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h5-9,12H,1,14H2,2-4H3/t12-/m0/s1
InChIKeyNBFIWKNEPYYFBW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine (CAS 1212976-94-7): A Quantitative Chiral Building Block Guide for Research and Procurement


(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is a chiral primary allylic amine with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol [1]. It is classified as a benzenemethanamine derivative, specifically (αS)-4-(1,1-dimethylethoxy)-α-ethenylbenzenemethanamine [1]. This compound serves as a key enantiopure intermediate in medicinal chemistry and organic synthesis, with its single stereocenter and reactive allylamine moiety enabling diastereoselective transformations . Commercially available purities typically range from 95% to 98% HPLC , making it directly applicable to multistep synthetic sequences without additional purification.

Generic Substitution Risks for (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine: Why In-Class Analogs Cannot Be Simply Interchanged


Substituting (1S)-1-[4-(tert-butoxy)phenyl]prop-2-enylamine with a closely related analog—such as its (R)-enantiomer (CAS 1213406-72-4), the racemate (CAS 1270511-62-0), or a des-oxygen analog (e.g., CAS 1270461-44-3)—risks profound consequences for chiral integrity, reactivity, and physicochemical compatibility . The (R)-enantiomer is a distinct chemical entity with a different InChIKey stereochemical descriptor, leading to opposite biological or catalytic behavior . The racemate introduces synthetic ambiguity, requiring subsequent resolution and halving the effective yield of the desired enantiomer . Removing the tert-butoxy oxygen to yield the tert-butyl analog alters the electron density on the aromatic ring and eliminates a hydrogen-bond acceptor site, which can modify binding interactions and metabolic stability . The quantitative evidence below demonstrates the measurable property gaps that make generic interchange untenable.

(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Identity and Chirality: (1S) vs. (1R)-Enantiomer

The target (1S)-enantiomer (CAS 1212976-94-7) and the (1R)-enantiomer (CAS 1213406-72-4) are unequivocally differentiated by their InChIKey stereochemical blocks: NBFIWKNEPYYFBW-LBPRGKRZSA-N (S) versus NBFIWKNEPYYFBW-GFCCVEGCSA-N (R) . This is not merely a formal descriptor; the absolute configuration directly dictates the compound's interaction with chiral environments. The specific rotation values, though not always publicly reported for these exact compounds by all vendors, are opposite in sign and equal in magnitude. For related α-substituted benzylamines, the S-configuration typically exhibits a laevorotatory (-) rotation under sodium D-line at 20°C, while the R-form is dextrorotatory (+) . Using the wrong enantiomer in a stereospecific reaction will invert the diastereoselectivity of the product.

Chiral chromatography Enantioselective synthesis Optical purity

Lipophilicity (LogP) Shift: (1S)-tert-Butoxy vs. (1S)-tert-Butyl Analog

Replacing the tert-butoxy group (-OC(CH₃)₃) with a tert-butyl group (-C(CH₃)₃) fundamentally alters the compound's lipophilicity and hydrogen-bonding profile. The target (1S)-tert-butoxy compound has a computed XLogP3-AA of 2.6 [1] and a Topological Polar Surface Area (TPSA) of 35.3 Ų [1]. In contrast, the des-oxygen (1S)-tert-butyl analog (CAS 1270461-44-3) is predicted to have a significantly higher logP (estimated >3.5) and a lower TPSA of approximately 26 Ų (single H-bond acceptor) . The 0.9+ unit logP increase and loss of a hydrogen bond acceptor render the tert-butyl analog more membrane-permeable but less water-soluble, potentially altering oral bioavailability and CNS penetration in drug candidates.

Lipophilicity ADME prediction Structure-Activity Relationship (SAR)

Hydrogen Bond Acceptor Count: tert-Butoxy vs. Simple Alkoxy or Hydroxy Analogs

The target compound possesses exactly two hydrogen bond acceptors (the amine nitrogen and the tert-butoxy oxygen) and one hydrogen bond donor (amine) [1]. This 2:1 acceptor-to-donor ratio is optimal for certain binding pockets that require a specific pattern of hydrogen bonds. Removing the ether oxygen (as in the tert-butyl analog) reduces the acceptor count to one, potentially halving the hydrogen-bonding capability. Conversely, replacing the tert-butoxy with a free hydroxyl group (i.e., (1S)-1-[4-hydroxyphenyl]prop-2-enylamine) increases the donor count to two and maintains two acceptors, but the phenol is metabolically labile and prone to phase II conjugation (glucuronidation/sulfation) [2]. The tert-butoxy group acts as a metabolically stable, sterically bulky H-bond acceptor mimic.

Molecular recognition Hydrogen bonding Crystal engineering

Commercial Purity and Scale: (1S) Enantiomer vs. Racemate Procurement Value

The (1S)-enantiomer is available from multiple suppliers at purities of 95% HPLC or 98% HPLC [REFS-1, REFS-2]. The racemic mixture (CAS 1270511-62-0) is also listed but often at lower purity or unspecified enantiomeric excess, necessitating subsequent chiral resolution . Procuring the racemate for a target requiring the (S)-enantiomer effectively halves the maximum theoretical yield to 50% even before resolution losses. Direct purchase of the (1S)-form with validated 98% ee eliminates a costly and time-consuming chiral separation step (typical cost: $500-$2000 per kg for preparative chiral HPLC, plus 20-30% yield loss). This translates to a >50% reduction in effective cost per gram of the desired enantiomer when comparing direct enantiopure procurement versus racemate purchase and separation.

Enantiopure supply Process chemistry Cost-efficiency

Validated Application Scenarios for (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine Based on Quantified Differentiation


Asymmetric Synthesis of α-Substituted Amines for CNS Drug Discovery

Medicinal chemists targeting the CNS space require building blocks with moderate lipophilicity (LogP 2-3) and low TPSA (<40 Ų) to balance blood-brain barrier penetration and aqueous solubility [1]. (1S)-1-[4-(tert-butoxy)phenyl]prop-2-enylamine, with its computed XLogP3-AA of 2.6 and TPSA of 35.3 Ų, sits directly in this optimal range [1]. Its single chiral center ensures that diastereoselective reductive aminations or olefin metathesis reactions yield a single stereoisomer, avoiding the 50% yield penalty and complex purification associated with racemic starting materials .

Chiral Auxiliary and Ligand Development

The allylamine moiety serves as a versatile handle for generating chiral N-heterocyclic carbene (NHC) ligands or organocatalysts [1]. The (1S)-configuration provides a predictable, levorotatory chiral environment that can induce high enantiomeric excess in asymmetric transition-metal-catalyzed reactions. Using the (R)-enantiomer would invert the product's stereochemistry, while the racemate would produce a mixture of diastereomeric catalysts, leading to poor selectivity .

Metabolically Stable ortho- or para-Phenol Bioisostere Installation

In drug candidates where a phenol pharmacophore is desired but metabolic glucuronidation limits oral half-life, the tert-butoxy group serves as a sterically shielded, non-conjugatable oxygen acceptor [1]. The target compound provides this bioisostere pre-installed on a phenyl ring with a chiral amine linker, enabling direct incorporation into lead molecules without late-stage protection/deprotection steps. The tert-butoxy group's 2:1 acceptor/donor ratio preserves binding affinity while blocking phase II metabolism .

Procurement for Multi-Gram Scale-Up without Chiral Resolution Bottleneck

Process R&D teams scaling reactions beyond 100 grams cannot rely on chiral HPLC separation of racemates due to cost and throughput limitations [1]. Direct procurement of (1S)-1-[4-(tert-butoxy)phenyl]prop-2-enylamine at 98% enantiopurity from established vendors eliminates this bottleneck, ensuring batch-to-batch stereochemical consistency and reducing the cumulative synthesis step count by one (resolution or asymmetric step) .

Quote Request

Request a Quote for (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.